LogP Differentiation: 1,7-Dimethylfluorenone is 0.79 Log Units Less Lipophilic than 2,7-Dimethylfluorenone
The computed octanol-water partition coefficient (LogP) for 1,7-dimethyl-9H-fluoren-9-one is 3.51 , compared with XLogP3 = 4.3 for the 2,7-dimethyl regioisomer (CAS 2840-49-5) [1]. This ΔLogP of 0.79 corresponds to an approximately 6.2-fold difference in octanol-water partition coefficient, indicating that the 2,7-isomer is substantially more lipophilic. For chromatographic method development, this translates to measurably different reversed-phase HPLC retention times under identical conditions, enabling unambiguous isomer discrimination. In environmental fate modeling, the lower LogP of the 1,7-isomer predicts reduced bioaccumulation potential relative to the 2,7-isomer.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.51 (1,7-dimethyl-9H-fluoren-9-one) |
| Comparator Or Baseline | XLogP3 = 4.3 (2,7-dimethyl-9H-fluoren-9-one, CAS 2840-49-5) |
| Quantified Difference | ΔLogP = 0.79; ~6.2× lower octanol-water partitioning for the 1,7-isomer |
| Conditions | Computed values: Chemsrc LogP algorithm vs. PubChem XLogP3 3.0 algorithm; direct experimental LogP determination not available for either isomer |
Why This Matters
A 0.79 log unit difference in LogP is sufficient to produce baseline-resolved separation in reversed-phase chromatography and materially affects environmental partitioning predictions, making the 1,7-isomer the appropriate choice when a less lipophilic dimethylfluorenone reference standard is required.
- [1] PubChem. 2,7-Dimethyl-9H-fluoren-9-one – CID 246694. XLogP3 = 4.3. https://pubchem.ncbi.nlm.nih.gov/compound/2_7-Dimethyl-9h-fluoren-9-one (accessed 2026-05-06). View Source
